4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in medicinal chemistry, material science, and other areas of research due to its ability to form novel compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-2-aminothiophene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The oxazole ring is then formed through cyclization reactions involving appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine
- 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)oxazol-5-amine
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is unique due to its specific structural features, such as the presence of the ethyl group and the thiophene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-2-17-14-15(18-13(21-14)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9,17H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPQHBBOBKIMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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